2,3-Bis(Fmoc-amino)propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

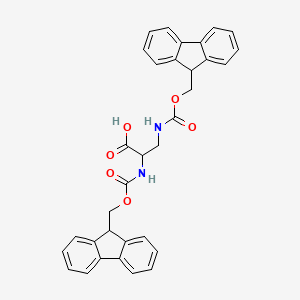

2,3-Bis(Fmoc-amino)propionic acid is a compound that features two fluorenylmethyloxycarbonyl (Fmoc) protected amino groups attached to a propionic acid backbone. This compound is widely used in peptide synthesis due to its ability to protect amino groups during the synthesis process, allowing for the creation of complex peptide structures.

Métodos De Preparación

The synthesis of 2,3-Bis(Fmoc-amino)propionic acid typically involves the protection of amino groups using the Fmoc group. One common method involves the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . Another method uses 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . Industrial production methods often involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of Fmoc-protected amino acids .

Análisis De Reacciones Químicas

2,3-Bis(Fmoc-amino)propionic acid undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

2,3-Bis(Fmoc-amino)propionic acid has numerous applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,3-Bis(Fmoc-amino)propionic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino groups from unwanted reactions during the synthesis process. The compound’s effects are exerted through the formation of stable intermediates that can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids .

Comparación Con Compuestos Similares

2,3-Bis(Fmoc-amino)propionic acid is unique due to its dual Fmoc protection, which provides enhanced stability and selectivity in peptide synthesis. Similar compounds include:

Fmoc-3-amino-3-(2-nitrophenyl)propionic acid: This compound also features Fmoc protection but differs in its side chain structure.

Fmoc-azido amino acids: These compounds have azido groups instead of amino groups, which are used in click chemistry applications.

Fmoc-protected cationic amino acids: These compounds have cationic side chains and are used in the synthesis of bioactive peptides.

Actividad Biológica

2,3-Bis(Fmoc-amino)propionic acid is a synthetic compound characterized by its dual fluorenylmethyloxycarbonyl (Fmoc) protecting groups attached to the amino groups of a propionic acid backbone. With a molecular formula of C₃₃H₂₈N₂O₆ and a molecular weight of approximately 548.585 g/mol, this compound plays a significant role in peptide synthesis and has potential implications in various biological systems due to its structural similarity to arginine, an essential amino acid involved in multiple metabolic processes.

The synthesis of this compound typically involves the protection of amino groups using Fmoc groups. One common method includes the reaction of propionic acid derivatives with Fmoc-Cl in the presence of a base such as sodium bicarbonate. This process allows for the selective protection of amino groups, facilitating the construction of complex peptide structures through solid-phase peptide synthesis (SPPS) .

Peptide Synthesis

This compound is primarily utilized in the synthesis of peptides, particularly those containing cationic amino acids. Its role as an arginine analogue suggests that it may influence protein interactions and stability. The compound's Fmoc protection enhances its stability during synthesis, allowing researchers to create diverse peptide libraries for biological studies .

Potential Biological Activity

While specific biological activities of this compound are not extensively documented, its structural similarity to arginine indicates potential roles in various biological functions:

- Protein Synthesis : As an arginine analogue, it may participate in protein synthesis pathways.

- Enzyme Interaction : It could serve as a substrate or inhibitor in enzymatic reactions due to its ability to mimic natural amino acids .

- Drug Development : The compound is being explored for its potential in designing peptide-based drugs targeting specific biological pathways .

The mechanism by which this compound exerts its effects primarily revolves around its use as a protecting group in peptide synthesis. The Fmoc group protects the amino functionalities from undesired reactions, allowing for controlled deprotection and subsequent addition of other amino acids under mild conditions. This selectivity is crucial for constructing peptides with precise sequences and functionalities .

Comparative Analysis with Similar Compounds

To better understand the unique positioning of this compound within synthetic amino acids used for peptide synthesis, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-L-Arginine | Contains an arginine side chain | Naturally occurring amino acid |

| Fmoc-L-Lysine | Contains a lysine side chain | Positively charged at physiological pH |

| Fmoc-L-Aspartic Acid | Contains an aspartic acid side chain | Negatively charged at physiological pH |

| 2-(Fmoc-amino)-3-(bis-Boc-guanidino)-propionic acid | Contains guanidino group | Enhanced basicity compared to arginine |

This table highlights how this compound serves as a versatile building block in peptide synthesis while maintaining stability during complex reactions .

Case Studies

Research has demonstrated that peptides synthesized using this compound exhibit enhanced biological activity compared to their non-modified counterparts. For instance:

- Peptide Inhibitors : Studies have shown that peptides incorporating this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting its utility in therapeutic applications .

- Bioconjugation : The compound has been employed in bioconjugation strategies to attach biomolecules to surfaces or other molecules, enhancing targeted drug delivery systems .

Propiedades

IUPAC Name |

2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEGOSWFFHSPHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.